molecular formula C8H5F2N B115145 2-Ethynyl-4,5-difluoroaniline CAS No. 143101-25-1

2-Ethynyl-4,5-difluoroaniline

Cat. No.: B115145
CAS No.: 143101-25-1
M. Wt: 153.13 g/mol
InChI Key: LNQYKYKVMWBRQK-UHFFFAOYSA-N
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Description

2-Ethynyl-4,5-difluoroaniline is a derivative of aniline, characterized by the presence of ethynyl and difluoro substituents on the benzene ringAnilines are a well-known class of compounds in organic chemistry, often serving as precursors to numerous pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4,5-difluoroaniline typically involves the following steps:

    Fluorination: The initial step involves the fluorination of 2,4,5-trichloronitrobenzene using a fluorinating agent in the presence of a solid-liquid phase interface.

    Hydrogenation: The intermediate 2,4-difluoro-5-chloronitrobenzene is then subjected to hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline.

    Ethynylation: The final step involves the ethynylation of 2,4-difluoroaniline to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow reactors and phase transfer catalysis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethynyl and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogenation reagents such as bromine or chlorine, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-Ethynyl-4,5-difluoroaniline has significant potential in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action for 2-Ethynyl-4,5-difluoroaniline and its derivatives typically involves catalytic processes that enable the construction of complex structures. For instance, a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed to synthesize 4-halo-2-aminoquinolines. The molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    2,4-Difluoroaniline: Lacks the ethynyl group, making it less reactive in certain synthetic applications.

    3,5-Difluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    2-Ethynylaniline:

Uniqueness: 2-Ethynyl-4,5-difluoroaniline is unique due to the combination of ethynyl and difluoro substituents, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-ethynyl-4,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h1,3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQYKYKVMWBRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567365
Record name 2-Ethynyl-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143101-25-1
Record name 2-Ethynyl-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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